molecular formula C8H8BrNO2 B1652051 3-(Aminomethyl)-5-bromobenzoic acid CAS No. 1379346-69-6

3-(Aminomethyl)-5-bromobenzoic acid

Cat. No. B1652051
CAS RN: 1379346-69-6
M. Wt: 230.06
InChI Key: WBUGQFRXNPZJLY-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-5-bromobenzoic acid” is a compound that belongs to the class of organic compounds known as aminomethylbenzoic acids . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One approach involves the resolution of (RS)-3-(aminomethyl)-5-bromobenzoic acid via diastereomeric salt formation . Another method involves the synthesis via (S)-ethyl 3-cyano-5-bromobenzoic acid . A third approach involves chiral or non-chiral desymmetrization .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxylic acid group and an amino group at the C5 carbon atom . The molecular formula is C7H10BNO2, with an average mass of 150.971 Da and a monoisotopic mass of 151.080460 Da .


Chemical Reactions Analysis

Amines, such as “this compound”, can undergo various chemical reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also act as both acids and bases due to the presence of both amine and carboxylic groups .


Physical And Chemical Properties Analysis

Amino acids, such as “this compound”, have several physical and chemical properties. They are colorless, crystalline solids with a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . They can connect with a peptide bond involving their amino and carboxylate groups .

Future Directions

The future directions of “3-(Aminomethyl)-5-bromobenzoic acid” research could involve exploring its potential in various chemical reactions. For instance, a Lewis acid-catalyzed 1,3-aminomethyl migration reaction has been reported . Additionally, the compound’s potential as a boron-carrier suitable for neutron capture therapy could be explored .

properties

CAS RN

1379346-69-6

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06

IUPAC Name

3-(aminomethyl)-5-bromobenzoic acid

InChI

InChI=1S/C8H8BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

WBUGQFRXNPZJLY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)Br)CN

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CN

Origin of Product

United States

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